molecular formula C15H22ClN5O B5464316 1'-(6-chloropyridazin-3-yl)-1,4'-bipiperidine-4'-carboxamide

1'-(6-chloropyridazin-3-yl)-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B5464316
M. Wt: 323.82 g/mol
InChI Key: NYEMRDJZJDQQKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-(6-chloropyridazin-3-yl)-1,4’-bipiperidine-4’-carboxamide is a chemical compound that features a bipiperidine structure with a chloropyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(6-chloropyridazin-3-yl)-1,4’-bipiperidine-4’-carboxamide typically involves the reaction of 6-chloropyridazine with bipiperidine derivatives under specific conditions. One common method involves the use of a coupling agent to facilitate the formation of the carboxamide bond . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1’-(6-chloropyridazin-3-yl)-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridazine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1’-(6-chloropyridazin-3-yl)-1,4’-bipiperidine-4’-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1’-(6-chloropyridazin-3-yl)-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, leading to altered levels of neurotransmitters in the brain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(6-chloropyridazin-3-yl)-1,4’-bipiperidine-4’-carboxamide is unique due to its bipiperidine structure, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and may contribute to its potential therapeutic effects and applications in scientific research.

Properties

IUPAC Name

1-(6-chloropyridazin-3-yl)-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN5O/c16-12-4-5-13(19-18-12)20-10-6-15(7-11-20,14(17)22)21-8-2-1-3-9-21/h4-5H,1-3,6-11H2,(H2,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEMRDJZJDQQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C3=NN=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.